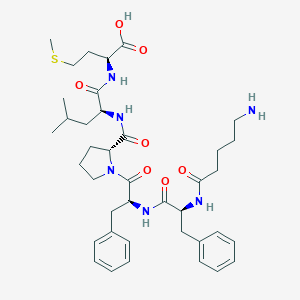
delta-Ava-pro(9)-substance P (7-11)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta-Ava-pro(9)-substance P (7-11) is a neuropeptide that has been studied for its potential therapeutic applications. It is a synthetic analogue of substance P, a peptide neurotransmitter that plays a role in pain perception and inflammation. Delta-Ava-pro(9)-substance P (7-11) has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various conditions.
Mécanisme D'action
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) acts by binding to the neurokinin-1 receptor, which is expressed in various tissues, including the nervous system and immune cells. This binding inhibits the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been shown to modulate the activity of ion channels involved in pain perception, leading to its analgesic effects.
Effets Biochimiques Et Physiologiques
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, reduce edema formation, and decrease leukocyte infiltration in animal models of inflammation. Additionally, it has been shown to reduce pain behavior in animal models of neuropathic pain and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) is its specificity for the neurokinin-1 receptor, which allows for targeted inhibition of the inflammatory response. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation is the lack of human clinical trials, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)). One area of interest is its potential use in the treatment of inflammatory skin conditions such as psoriasis and eczema. Additionally, it may have potential applications in the treatment of chronic pain conditions such as fibromyalgia and migraine. Further research is needed to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) is synthesized using solid-phase peptide synthesis. This technique involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using various chromatography techniques.
Applications De Recherche Scientifique
Delta-Ava-pro(9)-substance P (delta-Ava-pro(9)-substance P (7-11)) has been studied for its potential therapeutic applications in various fields, including pain management, neurology, and dermatology. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of conditions such as arthritis, neuropathic pain, and psoriasis.
Propriétés
Numéro CAS |
136912-73-7 |
|---|---|
Nom du produit |
delta-Ava-pro(9)-substance P (7-11) |
Formule moléculaire |
C39H56N6O7S |
Poids moléculaire |
753 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-[[(2S)-2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C39H56N6O7S/c1-26(2)23-30(35(47)42-29(39(51)52)19-22-53-3)43-37(49)33-17-12-21-45(33)38(50)32(25-28-15-8-5-9-16-28)44-36(48)31(24-27-13-6-4-7-14-27)41-34(46)18-10-11-20-40/h4-9,13-16,26,29-33H,10-12,17-25,40H2,1-3H3,(H,41,46)(H,42,47)(H,43,49)(H,44,48)(H,51,52)/t29-,30-,31-,32-,33+/m0/s1 |
Clé InChI |
ZQAKFOMGNRXPNB-PMUGGPHNSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCN |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
Séquence |
XFFPLM |
Synonymes |
delta-Ava-Pro(9)-substance P (7-11) GR 51667 GR-51667 substance P (7-11), delta-Ava-Pro(9)- substance P (7-11). delta-aminovalyl-Pro(9)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



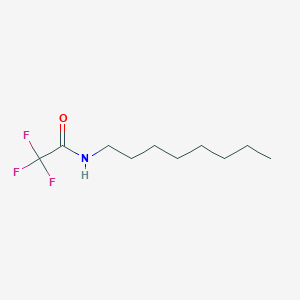
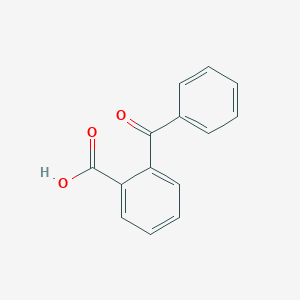
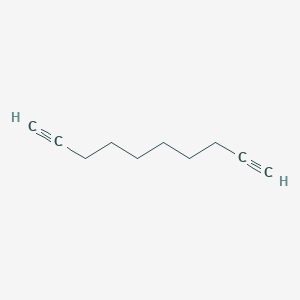
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
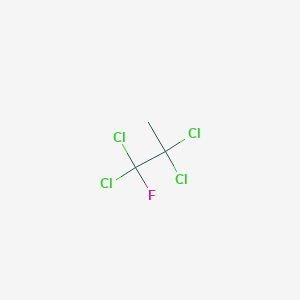
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
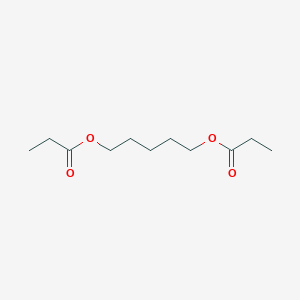
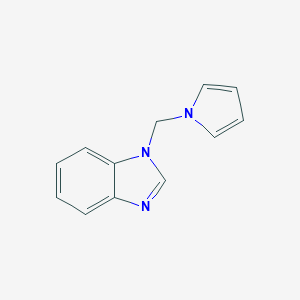
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
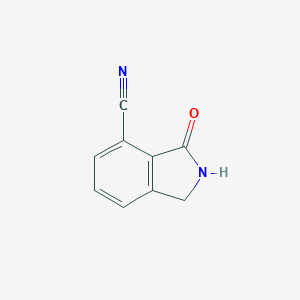
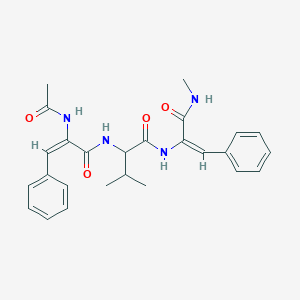
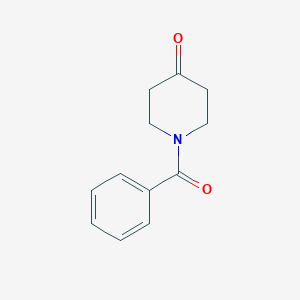
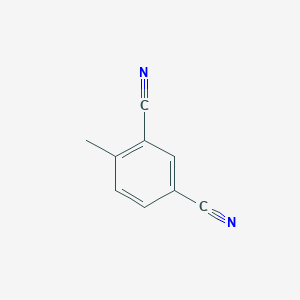
![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)